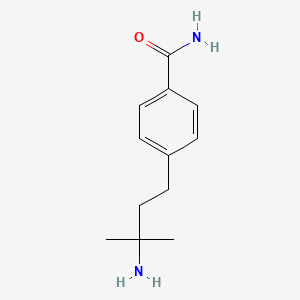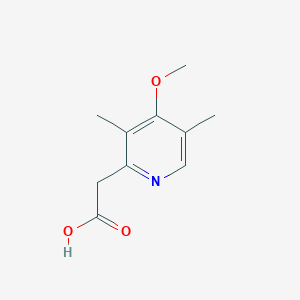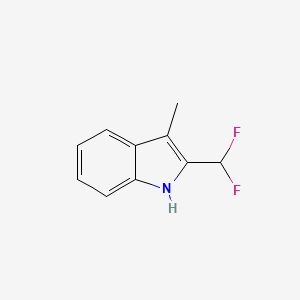
2-Amino-4-chloro-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chloro-3-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Amino-4-chloro-3-fluorophenol involves the reaction of 4-nitrophenol with sulfonation, followed by catalytic hydrogenation, fluoro-substitution, and desulfonation reactions . The process typically involves:
Sulfonation: 4-nitrophenol undergoes sulfonation in the presence of concentrated sulfuric acid at around 30°C.
Catalytic Hydrogenation: The sulfonated product is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group.
Fluoro-substitution: The amino group undergoes fluoro-substitution using xenon difluoride under hydrogen fluoride catalysis.
Desulfonation: The final step involves desulfonation in dilute sulfuric acid, followed by extraction to obtain the target compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to reduce costs and simplify aftertreatment steps. The use of 4-nitrophenol as a starting material is advantageous due to its lower cost and availability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-chloro-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.
Applications De Recherche Scientifique
2-Amino-4-chloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-chloro-3-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and fluoro groups can influence the compound’s lipophilicity and membrane permeability. These properties make it suitable for use as an intermediate in the synthesis of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the amino group.
4-Amino-2-chloro-3-fluorophenol: Similar but with different positions of the amino and chloro groups.
4-Chloro-3-fluorophenol: Lacks the amino group and has different reactivity.
Uniqueness
2-Amino-4-chloro-3-fluorophenol is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H5ClFNO |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
2-amino-4-chloro-3-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
Clé InChI |
RCEZILGDOPSQSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
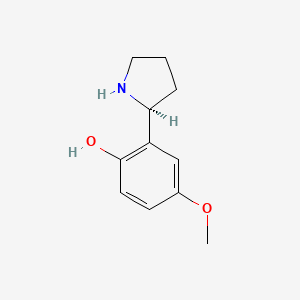
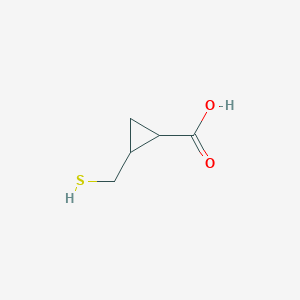
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
